![molecular formula C12H10N2S B1279881 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile CAS No. 86604-37-7](/img/structure/B1279881.png)
2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile, also known as A4MPC, is a heterocyclic organic compound used in a variety of scientific research applications. It is a versatile compound that has been used in many areas of research, including in vivo and in vitro studies. It has been used to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of various compounds and drugs. A4MPC has also been used in laboratory experiments to investigate the advantages and limitations of various compounds.
Scientific Research Applications
Organic Semiconductors
Thiophene derivatives like 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile are pivotal in the development of organic semiconductors . These compounds are known for their excellent charge-carrier mobility, which makes them suitable for use in organic field-effect transistors (OFETs). Their molecular structure allows for fine-tuning of electronic properties, which is essential for designing devices with specific performance characteristics .
OLED Materials
In the field of organic light-emitting diodes (OLEDs) , thiophene-based molecules are utilized due to their ability to emit light upon electrical excitation. The incorporation of the 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile structure into OLED materials can lead to enhanced brightness, better energy efficiency, and longer device lifetimes .
Corrosion Inhibitors
The industrial application of thiophene derivatives extends to their use as corrosion inhibitors . The electron-rich nature of thiophene rings allows them to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. This is particularly useful in extending the life of metal components in harsh environments .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile could be explored for its potential biological activities and developed into novel therapeutic agents .
Material Science
In material science , thiophene-based compounds are used to create advanced materials with unique properties. For example, they can be incorporated into polymers to enhance their thermal stability and mechanical strength, making them suitable for high-performance applications .
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds often involves thiophene derivatives as key intermediates. 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile could serve as a precursor in the synthesis of complex molecules with potential biological activity, such as anticancer or antihypertensive agents .
Analytical Chemistry
In analytical chemistry , thiophene derivatives can be used as chromophoric or fluorophoric groups in the design of sensors and probes. Their ability to interact with various analytes makes them valuable tools for detecting and quantifying chemical species .
Agrochemicals
Lastly, the application of thiophene derivatives in the development of agrochemicals is noteworthy. They can be used to synthesize insecticides and herbicides with specific action mechanisms, contributing to more effective and sustainable agricultural practices .
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiophene derivatives are known to exhibit a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQWKBDECORJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468996 | |
Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |
CAS RN |
86604-37-7 | |
Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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